molecular formula C15H15N3O2 B2891400 1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione CAS No. 860787-25-3

1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2891400
CAS No.: 860787-25-3
M. Wt: 269.304
InChI Key: OZXGFAUTEYUYMN-UHFFFAOYSA-N
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Description

The compound “1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione” (hereafter referred to as the target compound) is a pyrrole-derived heterocyclic molecule with a dihydro-1H-pyrrole-2,5-dione core. Its structure features a maleimide-like dione ring substituted at the 1-position by a [2-(1H-pyrrol-1-yl)anilino]methyl group. The molecular formula is C₁₆H₁₄N₃O₂, with a monoisotopic mass of 288.111 g/mol. Such derivatives are often explored for their reactivity in conjugation chemistry, polymer applications, or biological activity due to the maleimide moiety’s affinity for thiol groups .

Properties

IUPAC Name

1-[(2-pyrrol-1-ylanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14-7-8-15(20)18(14)11-16-12-5-1-2-6-13(12)17-9-3-4-10-17/h1-6,9-10,16H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXGFAUTEYUYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

The target compound shares structural motifs with several classes of pyrrole derivatives.

Structural and Molecular Comparisons
Compound Name Molecular Formula Substituent Group Key Structural Features Reference
Target Compound C₁₆H₁₄N₃O₂ [2-(1H-pyrrol-1-yl)anilino]methyl Bulky, aromatic, neutral substituent
1-Phenyl-2,5-dihydro-1H-pyrrole C₁₀H₁₁N Phenyl Simple aromatic substituent
4-(2,5-dioxo-pyrrol-1-yl)-trimethylanilinium iodide C₁₁H₁₄IN₃O₂ N,N,N-Trimethylanilinium iodide Ionic, charged substituent

Key Observations :

In contrast, 1-phenyl-2,5-dihydro-1H-pyrrole () has a single phenyl group, reducing steric bulk and simplifying electronic interactions . The trimethylanilinium substituent in ’s compound adds a positive charge, enhancing solubility in polar solvents compared to the neutral target compound .

This contrasts with the electron-withdrawing trimethylanilinium group in ’s compound, which could deactivate the maleimide core .

Crystallinity and Solubility :

  • The phenyl-substituted compound () likely exhibits higher crystallinity due to its planar, symmetric structure, whereas the target compound’s bulky substituent may reduce crystallinity, favoring amorphous solid formation .

Reactivity and Functional Comparisons
  • Maleimide Reactivity: The dihydro-pyrrole-2,5-dione (maleimide) core in the target compound is reactive toward thiol groups, a property exploited in bioconjugation and polymer crosslinking. However, substituents modulate this reactivity: The trimethylanilinium group in ’s compound may increase electrophilicity due to its electron-withdrawing effect, accelerating thiol adduct formation .
  • Conductivity and Polymer Applications: While polypyrroles (discussed in ) rely on extended π-conjugation for conductivity, the target compound’s saturated dione ring disrupts conjugation. However, its anilino-pyrrole substituent could enable secondary interactions (e.g., hydrogen bonding) in polymer matrices, influencing mechanical or self-assembly properties .

Biological Activity

1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 1126425-85-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2 with a molecular weight of approximately 269.2985 g/mol. The compound features a pyrrole core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrrole compounds exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological activities of this compound are summarized below:

Anticancer Activity

Studies have shown that similar pyrrole derivatives can inhibit the growth of cancer cell lines. For instance, compounds related to this structure have demonstrated significant activity against colon cancer cells (GI50 values around 10810^{-8} M) and have shown efficacy in in vivo tumor models . The mechanism often involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to the inhibition of tumor growth .

Anti-inflammatory Properties

Pyrrole-based compounds are noted for their anti-inflammatory properties. For example, certain derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Molecular docking studies have indicated that these compounds can effectively bind to COX enzymes, providing a theoretical basis for their anti-inflammatory effects .

In Vitro Studies

Research involving the synthesis and evaluation of various pyrrole derivatives has highlighted the importance of structural modifications on biological activity. For instance, a study focused on 4-amino-3-chloro-1H-pyrrole-2,5-diones showed promising results in inhibiting cancer cell proliferation and modulating inflammatory responses .

Table 1: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeIC50 Value (M)Reference
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAnticancer10810^{-8}Dubinina et al., 2007
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAnti-inflammatory<106<10^{-6}Kuznietsova et al., 2016
9d (MPO-0029)COX-2 Inhibitor6.0×1096.0\times 10^{-9}Elsevier Ltd., 2014

In Vivo Studies

In vivo evaluations have further corroborated the potential of pyrrole derivatives as therapeutic agents. For example, some compounds exhibited significant anxiolytic effects in animal models at low doses . These findings suggest that structural variations can lead to diverse pharmacological profiles.

The biological activity of this compound likely involves multiple pathways:

  • Receptor Interaction : Binding to growth factor receptors disrupts signaling pathways critical for cancer cell survival.
  • Enzyme Inhibition : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.

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